molecular formula C17H27N3O4S B8807302 tert-Butyl (1-((4-(aminomethyl)phenyl)sulfonyl)piperidin-4-yl)carbamate

tert-Butyl (1-((4-(aminomethyl)phenyl)sulfonyl)piperidin-4-yl)carbamate

Cat. No.: B8807302
M. Wt: 369.5 g/mol
InChI Key: IALFCJRRSLERDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (1-((4-(aminomethyl)phenyl)sulfonyl)piperidin-4-yl)carbamate is a useful research compound. Its molecular formula is C17H27N3O4S and its molecular weight is 369.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H27N3O4S

Molecular Weight

369.5 g/mol

IUPAC Name

tert-butyl N-[1-[4-(aminomethyl)phenyl]sulfonylpiperidin-4-yl]carbamate

InChI

InChI=1S/C17H27N3O4S/c1-17(2,3)24-16(21)19-14-8-10-20(11-9-14)25(22,23)15-6-4-13(12-18)5-7-15/h4-7,14H,8-12,18H2,1-3H3,(H,19,21)

InChI Key

IALFCJRRSLERDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hydrazine monohydrate (0.11 ml, 2.4 mmol) was added to a stirred solution of {1-[4-(1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzenesulfonyl]-piperidin-4-yl}-carbamic acid tert-butyl ester (0.4 g, 0.8 mmol) in ethanol (10 ml), the mixture was heated to 70° C. and stirred at this temperature for 4 hours. After this time, the precipitate was removed by filtration and the filtrate was concentrated. The resulting residue was triturated with DCM and the resulting precipitate was collected by filtration and dried under vacuum to give the title compound (0.29 g, 98% yield) as a white solid. Tr=1.38 min, m/z (ES+) (M+Na)+ 392.
Quantity
0.11 mL
Type
reactant
Reaction Step One
Name
{1-[4-(1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzenesulfonyl]-piperidin-4-yl}-carbamic acid tert-butyl ester
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
98%

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